![molecular formula C14H11N3O B3059138 2-(6-Methoxypyridazin-3-yl)quinoline CAS No. 946155-88-0](/img/structure/B3059138.png)
2-(6-Methoxypyridazin-3-yl)quinoline
Overview
Description
2-(6-Methoxypyridazin-3-yl)quinoline (2-MPQ) is a heterocyclic organic compound that belongs to the quinoline family. It is a colorless, crystalline solid with a molecular weight of 220.30 g/mol. 2-MPQ has attracted considerable attention due to its potential applications in the fields of medicinal chemistry and biochemistry. In particular, its synthesized derivatives have been studied for their antimicrobial, antiviral, and anti-cancer activities.
Scientific Research Applications
Synthesis and Ligand Development
- 8-Hydroxy(methoxy)-substituted 2-[6-(1-methylindol-3-yl)pyridin-2-yl]quinoline ligands were synthesized using SNH/aza-Diels–Alder reactions. This synthesis demonstrates the versatility of quinoline derivatives in creating complex molecular structures (Savchuk et al., 2021).
Antitumor Potential
- Quinoline derivatives have been explored as potential antitumor agents. For instance, benzoxazino- and naphthoxazinoquinoline derivatives have been synthesized and evaluated for their potential in cancer treatment (Nasr et al., 1974).
Receptor Antagonists
- Quinoline derivatives have been found effective as alpha(2C)-adrenoceptor antagonists, indicating their potential in targeting specific receptor subtypes (Höglund et al., 2006).
Cytotoxic Potential and Cancer Drug Development
- The cytotoxic potential of quinoline–indole–oxadiazole hybrids against breast adenocarcinoma has been investigated, highlighting their relevance in cancer drug development (Kamath et al., 2016).
Kinase Inhibition
- Novel 3-quinoline carboxamides have been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showing their application in targeted cancer therapies (Degorce et al., 2016).
Leukotriene Synthesis Inhibition
- Certain quinoline derivatives have been developed as inhibitors of leukotriene synthesis, indicating their potential in treating asthma and other inflammatory conditions (Hutchinson et al., 2009).
Antitubercular Agents
- Quinoline derivatives containing amino carbinols have been explored for their potential as anti-tubercular agents (Karkara et al., 2020).
Antimicrobial Agents
- Novel pyrazolo[3,4-d]pyrimidine derivatives of quinoline have been synthesized and evaluated for their antimicrobial properties (Holla et al., 2006).
PDGF Receptor Tyrosine Kinase Inhibition
- 3-Substituted quinoline derivatives have been tested for inhibition of platelet derived growth factor receptor tyrosine kinase (PDGF-RTK) activity (Maguire et al., 1994).
Future Directions
properties
IUPAC Name |
2-(6-methoxypyridazin-3-yl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-18-14-9-8-13(16-17-14)12-7-6-10-4-2-3-5-11(10)15-12/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVMURXGHCOGEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=NC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587754 | |
Record name | 2-(6-Methoxypyridazin-3-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methoxypyridazin-3-yl)quinoline | |
CAS RN |
946155-88-0 | |
Record name | 2-(6-Methoxypyridazin-3-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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